molecular formula C17H15N3O2S B11802389 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide CAS No. 130781-76-9

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B11802389
CAS No.: 130781-76-9
M. Wt: 325.4 g/mol
InChI Key: RENJXQGRPSWSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide (CAS 130781-76-9) is a synthetic small molecule featuring the versatile 1,3,4-oxadiazole scaffold, a heterocyclic ring of significant interest in medicinal chemistry and anticancer agent development . This compound has a molecular formula of C₁₇H₁₅N₃O₂S and a molecular weight of 325.38 g/mol . The 1,3,4-oxadiazole core is a bioisostere for amide and ester functional groups, which can enhance metabolic stability and influence the molecule's lipophilicity, thereby facilitating transmembrane diffusion and improving pharmacokinetic properties . The primary research value of this compound and its structural analogs lies in their potent antiproliferative potential against various cancer cell lines . Derivatives based on the 1,3,4-oxadiazole scaffold have demonstrated mechanism-based anticancer activity by selectively inhibiting key enzymes and growth factors involved in cancer proliferation . These mechanisms include the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are critical targets in oncology research . Furthermore, closely related acetamide-linked 1,3,4-oxadiazole derivatives have been shown to induce apoptosis, activate caspase-3, cause mitochondrial membrane depolarization, and inhibit matrix metalloproteinase-9 (MMP-9), an enzyme responsible for tumor invasion and metastasis . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130781-76-9

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C17H15N3O2S/c21-15(18-14-9-5-2-6-10-14)12-23-17-20-19-16(22-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21)

InChI Key

RENJXQGRPSWSBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Oxadiazole Core Formation

The 1,3,4-oxadiazole ring is synthesized via cyclocondensation of hydrazide derivatives with carbon disulfide. For instance, N-(2-hydroxyphenyl)acetamide reacts with ethyl chloroacetate in acetone under reflux to form an intermediate ester, which is subsequently treated with hydrazine monohydrate to yield the hydrazide. Cyclization with carbon disulfide in the presence of potassium hydroxide generates the 5-mercapto-1,3,4-oxadiazole derivative. Critical parameters include:

  • Reagents : Carbon disulfide, potassium hydroxide, ethanol.

  • Conditions : Reflux at 80–90°C for 6–8 hours.

  • Yield : 65–75% after recrystallization.

This step is pivotal for introducing the reactive thiol group necessary for subsequent thioether bond formation.

Acetamide Functionalization

The final acetamide group is introduced via amidation. 2-Bromoacetyl bromide reacts with aniline derivatives in aqueous sodium carbonate (pH 9–10) to form N-phenyl-2-bromoacetamide , which is then coupled with the oxadiazole-thiol intermediate. Alternative methods employ coupling agents like EDC/HOBt in acetonitrile, achieving yields of 75–80%.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the thiol group, improving reaction rates.

  • Lithium hydride in DMF facilitates deprotonation of the thiol, accelerating substitution compared to potassium carbonate.

Temperature and Time

  • Room temperature suffices for reactions involving activated bromoacetamides, while sterically hindered substrates require heating to 60°C.

  • Reaction monitoring via TLC (eluent: ethyl acetate/hexane, 3:7) ensures completion within 3–6 hours.

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity products (≥95%).

  • Column chromatography : Required for structurally similar byproducts, using silica gel and gradients of ethyl acetate in hexane.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Oxadiazole protons: δ 8.2–8.5 ppm (singlet).

    • Acetamide methyl: δ 2.1–2.3 ppm (singlet).

  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C-O-C).

  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 409 for C₁₉H₁₈N₄O₂S₂).

Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) confirm purity ≥98%.

  • Melting Points : Consistent values (172–175°C) indicate crystalline uniformity.

Comparative Analysis of Synthetic Methods

MethodReagentsConditionsYield (%)Purity (%)
CyclocondensationHydrazine, CS₂, KOHReflux, 6 h6895
Nucleophilic SubK₂CO₃, acetoneRT, 4 h7597
EDC/HOBt CouplingEDC, HOBt, acetonitrileRT, 24 h8098

Chemical Reactions Analysis

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions :

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atom.

    Common Reagents and Conditions: Reagents such as hydrazine hydrate, carbon disulfide, and 2-bromoacetylbromide are commonly used.

    Major Products: The major products formed include various substituted oxadiazoles and their derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific oncogenic pathways .

In particular, 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide has been evaluated for its antiproliferative effects against human carcinoma cell lines. The compound demonstrated selective toxicity towards leukemia cells, suggesting its potential as a targeted anticancer agent .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes critical in disease processes. Notably, it has shown promising results as an inhibitor of alkaline phosphatase (ALP), which is often implicated in cancer progression and bone diseases. Compounds with similar structures have exhibited IC50 values indicating potent enzyme inhibition .

Additionally, studies on related oxadiazole derivatives have revealed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's disease . This suggests that the compound could be explored further for neuroprotective applications.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from benzyl derivatives and oxadiazole precursors. Variations in the synthesis process allow for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer activity of several oxadiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against leukemia cell lines with a selectivity index favoring cancerous cells over normal cells. The mechanism was attributed to apoptosis mediated by caspase activation .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various substituted phenyl oxadiazoles. The results demonstrated that certain modifications to the oxadiazole ring significantly enhanced ALP inhibition. Compounds similar to this compound showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents for conditions associated with elevated ALP levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide can be contextualized by comparing it to structurally related 1,3,4-oxadiazole derivatives. Key variations in substituents and functional groups significantly influence biological activity, selectivity, and binding kinetics. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Compound Name Structural Variation vs. Target Compound Biological Activity IC50 / Selectivity Index (SI) Key Findings
This compound (Target) Reference compound N/A N/A Discontinued; structural template for derivatives .
Compound 4h : 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide Additional 2-acetamidophenoxy group on oxadiazole Anticancer (A549 lung cancer) IC50 <0.14 μM; SI = 224.36 Superior cytotoxicity to cisplatin; high selectivity for cancer cells .
Compound 129 : 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Trifluoromethylphenyl substitution on acetamide Alkaline phosphatase (ALP) inhibition; Anticancer IC50 = 0.420 ± 0.012 µM (ALP) Binding energy = −7.90 kcal/mol; 6.7-fold more potent than standard ALP inhibitors .
Compound 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole hybrid; 3-chlorophenyl substitution Antimicrobial; Laccase catalysis N/A Potent antimicrobial activity; enzyme catalysis enhancement .
Compound 5g : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide 5-Bromobenzofuran substitution on oxadiazole Tyrosinase inhibition N/A Enhanced enzyme inhibition via hydrophobic interactions .
Compound 15a,b : Quinoline-oxadiazole hybrids Quinoline core substituted with oxadiazole and acetamide Anticancer (broad spectrum) N/A Improved bioavailability due to planar quinoline structure .
Derivatives 5–10 : Quinazolinone-oxadiazole hybrids Quinazolinone core with sulfamoylphenyl substitution Not specified (structural analysis) N/A High synthetic yields (68–91%); characterized by NMR and MS .

Key Comparative Insights

Anticancer Activity: Compound 4h outperforms the target compound in cytotoxicity (IC50 <0.14 μM vs. cisplatin’s IC50 >1 μM) due to its 2-acetamidophenoxy group, which enhances hydrogen bonding with cancer cell receptors . Compound 129 exhibits dual ALP inhibition and anticancer activity, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) improve enzyme-binding affinity .

Enzyme Inhibition: The benzofuran-oxadiazole hybrid 2a shows superior laccase catalysis compared to non-benzofuran derivatives, likely due to π-π stacking interactions . Compound 129’s ALP inhibition (IC50 = 0.42 µM) highlights the role of hydrophobic substituents in enhancing enzyme-substrate interactions .

Structural Modifications and Pharmacokinetics: The quinoline and quinazolinone hybrids (15a,b, 5–10) demonstrate that fused aromatic systems improve metabolic stability and bioavailability . Bromine or chlorine substitutions (e.g., 5g, 2a) increase lipophilicity, aiding membrane penetration in antimicrobial and tyrosinase inhibition assays .

Selectivity and Toxicity: High selectivity indices (e.g., SI = 224.36 for 4h) correlate with non-toxic profiles in healthy cell lines (e.g., L929), a critical advantage over cisplatin .

Biological Activity

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide is a compound belonging to the oxadiazole family, characterized by its unique structural features that contribute to its biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases.

Chemical Characteristics

The molecular formula of this compound is C₁₇H₁₅N₃O₂S, with a molecular weight of approximately 339.41 g/mol. The structure includes a benzyl group attached to an oxadiazole ring, a thioether linkage, and a phenylacetamide moiety, which collectively enhance its biological properties.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety demonstrate significant anticancer properties. For instance, studies have shown that derivatives of this compound exhibit potent inhibition against various cancer cell lines:

Cell Line IC50 (µM) Reference
HEPG2 (liver cancer)1.18 ± 0.14
MCF7 (breast cancer)0.67
PC-3 (prostate cancer)0.87
HCT-116 (colon cancer)0.80

These values indicate that the compound exhibits lower IC50 values compared to standard treatments like staurosporine and ethidium bromide, suggesting higher efficacy.

The mechanism of action for this compound involves multiple pathways:

  • EGFR Inhibition : The compound has been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and survival.
  • Src Kinase Inhibition : It also targets Src kinase pathways that are often implicated in cancer progression.
  • Alkaline Phosphatase Inhibition : Molecular docking studies indicate strong binding affinity to alkaline phosphatase with a binding energy of -7.90 kcal/mol, showcasing its potential as an enzyme inhibitor in cancer therapy .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence regarding the neuroprotective effects of oxadiazole derivatives:

  • Alzheimer's Disease Models : Novel molecular hybrids incorporating oxadiazole structures have demonstrated multitargeted therapeutic potential against Alzheimer's disease .
  • Cholinesterase Inhibition : Some studies have indicated that these compounds may exhibit dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole derivatives:

  • Zhang et al. Study : This research synthesized various oxadiazole derivatives and screened them against multiple cancer cell lines using TRAP PCR-ELISA assays. The results highlighted significant anticancer activity across several derivatives with varying structural modifications .
  • Molecular Docking Studies : Investigations into the binding interactions of these compounds with target enzymes revealed promising results for both anticancer and neuroprotective applications .

Q & A

Q. What are the optimized synthetic routes for 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide?

The synthesis typically involves multi-step reactions starting with hydrazide intermediates, followed by cyclization and coupling. Key steps include:

  • Cyclization : Reaction of hydrazides with carbon disulfide or thiourea under reflux to form the oxadiazole-thiol intermediate .
  • Thioether formation : Coupling the oxadiazole-thiol with chloroacetamide derivatives in solvents like DMF or dichloromethane, often using bases (e.g., triethylamine) to deprotonate the thiol group .
  • Purification : Recrystallization from ethanol or pet-ether yields pure products. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : Confirms regiochemistry of the oxadiazole ring (e.g., distinct aromatic proton splitting patterns) and acetamide linkage .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-S stretch at ~650 cm⁻¹) .
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
  • Melting point analysis : Assesses purity, with deviations indicating impurities .

Q. What in vitro biological screening models are commonly used to evaluate its activity?

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HL-60, A549) to calculate IC₅₀ doses .
  • Enzyme inhibition : Kinetic studies against targets like alkaline phosphatase (ALP) to assess binding affinity (e.g., IC₅₀ = 0.42 µM for ALP inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Modify the benzyl (e.g., electron-withdrawing/-donating groups) or phenylacetamide moiety to enhance target binding. For example, trifluoromethyl substitution improves ALP inhibition .
  • Bioisosteric replacement : Replace the oxadiazole ring with thiadiazole or triazole to evaluate stability-activity trade-offs .
  • Pharmacophore mapping : Use X-ray crystallography or docking to identify critical interactions (e.g., hydrogen bonding with ALP’s active site) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Control for experimental variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Dose-response validation : Repeat assays with gradient concentrations to confirm IC₅₀ reproducibility .
  • Solubility assessment : Address discrepancies in activity due to poor solubility by using co-solvents (e.g., DMSO) or nanoformulations .

Q. What computational strategies predict this compound’s target interactions and selectivity?

  • Molecular docking : Simulate binding to enzymes like ALP (PDB: 1EW2) using AutoDock Vina. Compound 129 (a derivative) showed a binding energy of -7.90 kcal/mol .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
  • ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity risks (e.g., CYP450 interactions) .

Q. What strategies improve pharmacokinetics and reduce off-target effects?

  • Pro-drug design : Introduce hydrolyzable esters to enhance solubility and tissue penetration .
  • Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release and reduced hepatic clearance .
  • Metabolic profiling : Use liver microsomes to identify major metabolites and mitigate toxicity .

Q. How is in vivo efficacy and toxicity assessed for this compound?

  • Rodent models : Evaluate antitumor efficacy in xenograft models (e.g., BALB/c mice with implanted A549 tumors) at doses ≤50 mg/kg .
  • PK/PD studies : Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS after intravenous/oral administration .
  • Toxicology screens : Monitor liver/kidney function markers (ALT, creatinine) and histopathology post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.